1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene
Overview
Description
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Br2F5O It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method is the bromination of 2,5-difluoro-3-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Coupling: Biaryl compounds with extended aromatic systems.
Reduction: 2,5-Difluoro-3-(trifluoromethoxy)benzene.
Scientific Research Applications
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and materials with specific electronic properties.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Catalysis: It is used in the development of new catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This activation facilitates nucleophilic aromatic substitution and other electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the trifluoromethoxy group, making it less electron-withdrawing and less reactive in certain substitution reactions.
1,4-Dibromo-2-fluorobenzene: Contains fewer fluorine atoms, resulting in different electronic properties and reactivity.
1,4-Dibromo-2,5-difluoro-3-methoxybenzene: The methoxy group is less electron-withdrawing compared to the trifluoromethoxy group, affecting its reactivity and applications.
Uniqueness
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which significantly enhance its electron-withdrawing properties. This makes it highly reactive in nucleophilic aromatic substitution reactions and useful in the synthesis of complex organic molecules with specific electronic characteristics .
Properties
IUPAC Name |
1,4-dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(10)4(9)6(5(2)11)15-7(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLIQUFMJDRNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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